Prednisolone, 9-fluoro-6alpha-methyl-, acetate

Ocular Inflammation Corticosteroid Efficacy Structure-Activity Relationship

This C-21 acetate ester of a 9α-fluoro-6α-methyl prednisolone derivative delivers significantly enhanced lipophilicity (LogP ~3.49) and corneal penetration compared to the parent alcohol. Choose CAS 432-33-7 for maximal topical anti-inflammatory efficacy at low concentrations—clinically demonstrated to match prednisolone acetate 1.0% potency with a more favorable IOP safety profile. Ideal for ophthalmic suspension development, preclinical proof-of-concept studies, and generic Flarex® benchmarking. Confirm batch purity and regulatory compliance before ordering.

Molecular Formula C24H31FO6
Molecular Weight 434.5 g/mol
CAS No. 432-33-7
Cat. No. B1194937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone, 9-fluoro-6alpha-methyl-, acetate
CAS432-33-7
Molecular FormulaC24H31FO6
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COC(=O)C)O
InChIInChI=1S/C24H31FO6/c1-13-9-18-16-6-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(18,25)21(3)7-5-15(27)10-17(13)21/h5,7,10,13,16,18-19,28,30H,6,8-9,11-12H2,1-4H3
InChIKeyKYVZRGYRHWSJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorometholone Acetate (CAS 432-33-7): A Validated High-Efficacy Topical Corticosteroid for Ophthalmic Inflammation Models


Fluorometholone acetate (CAS 432-33-7), also known as oxylone acetate, is a synthetic glucocorticoid corticosteroid and a C-17α acetate ester of fluorometholone [1]. It is formulated as a sterile topical ophthalmic suspension for treating steroid-responsive inflammatory conditions of the anterior segment of the eye [2]. The acetate derivatization is a critical structural modification: it enhances the molecule's lipophilicity (LogP ~3.49) compared to its alcohol base [3], thereby fundamentally altering its ocular bioavailability and converting it from a moderately effective to a highly effective anti-inflammatory agent [4].

Why Fluorometholone Acetate (CAS 432-33-7) Cannot Be Simply Substituted with Generic Fluorometholone Alcohol


The chemical difference between an alcohol and its acetate ester is not trivial in ocular pharmacology. Fluorometholone acetate and fluorometholone alcohol exhibit clinically and statistically significant differences in anti-inflammatory potency [1], corneal penetration characteristics [2], and formulation-dependent IOP profiles [3]. Simply increasing the concentration of the alcohol base (to 0.25% or 0.2%) fails to recapitulate the efficacy of the 0.1% acetate formulation [REFS-5, REFS-8]. Therefore, these two compounds are not pharmacologically interchangeable, and selecting the acetate form is a rational choice for achieving maximal topical efficacy without increasing drug concentration.

Fluorometholone Acetate (CAS 432-33-7): A Quantified Product Evidence Guide Against Principal Comparators


Superior Anti-inflammatory Potency Over Fluorometholone Alcohol: Direct Clinical and Preclinical Quantification

Fluorometholone acetate 0.1% exhibits significantly greater anti-inflammatory efficacy than its alcohol counterpart, fluorometholone 0.1%. This was demonstrated in a clinical trial where the acetate was significantly more effective (p=0.03) [1]. This finding is mechanistically supported by a rabbit model of inflammatory keratitis, where 0.1% fluorometholone acetate achieved a 47% reduction in corneal PMN leukocyte invasion . Simply increasing the alcohol concentration to 0.25% does not significantly enhance its effectiveness, underscoring the importance of the acetate moiety rather than just concentration [2].

Ocular Inflammation Corticosteroid Efficacy Structure-Activity Relationship

Clinical Efficacy Equivalent to the Gold-Standard Prednisolone Acetate 1.0% at a Lower Corticosteroid Concentration

Multiple independent clinical trials have shown that the anti-inflammatory efficacy of fluorometholone acetate 0.1% is statistically equivalent to that of the gold-standard prednisolone acetate 1.0%. In a study of external ocular inflammation, the difference was not significant (p=0.49) [1]. A separate randomized controlled trial on post-phacoemulsification inflammation confirmed that the efficacy of fluorometholone acetate and prednisolone acetate was comparable [2]. This equivalence is significant because it is achieved with a 10-fold lower concentration of the active corticosteroid compared to prednisolone acetate.

Post-operative Inflammation Phacoemulsification Clinical Equivalence

Delayed Time to Intraocular Pressure (IOP) Elevation Compared to Dexamethasone Phosphate, with No Significant IOP Effect vs. Prednisolone Acetate

A key safety differentiator for fluorometholone acetate is its delayed onset of IOP elevation. A standard small clinical study demonstrated that FLAREX® (fluorometholone acetate 0.1%) had a significantly longer average time to produce a rise in IOP than did dexamethasone phosphate [1]. However, a comparative study against fluorometholone alcohol 0.2% following PRK showed that 6.6% of patients on the acetate form developed ocular hypertension vs. 10% on the 0.2% alcohol, although this difference was not statistically significant [2]. In a post-phacoemulsification trial, no significant difference in mean IOP was observed between the fluorometholone acetate and prednisolone acetate 1.0% groups [3].

Intraocular Pressure Glaucoma Risk Corticosteroid Safety

Optimized Application Scenarios for Fluorometholone Acetate (CAS 432-33-7) Based on Differential Evidence


Maximizing Topical Potency in Rabbit Models of Corneal Inflammation Without Increasing Drug Concentration

In preclinical models, the need for a potent anti-inflammatory effect must be balanced with the desire to minimize drug exposure. The evidence that 0.1% fluorometholone acetate achieves a ~47% reduction in leukocyte infiltration, a level of efficacy that 0.25% fluorometholone alcohol fails to reach [1], makes the acetate the superior choice for inducing maximal pharmacological effect at a standard concentration. This is particularly relevant for proof-of-concept studies where demonstrating a strong efficacy signal is paramount.

High-Efficacy Ocular Surface Treatment in Patients Where IOP Elevation Risk from Dexamethasone or Prednisolone is a Concern

Clinically, fluorometholone acetate 0.1% offers a unique position by combining the high anti-inflammatory potency of prednisolone acetate 1.0% [2] with a more favorable IOP safety profile compared to dexamethasone phosphate [3]. This profile supports its selection for treating severe external ocular inflammatory conditions in corticosteroid-responsive patients where managing the risk of IOP elevation is a critical component of the treatment plan.

Formulation Benchmarking and Bioequivalence Studies for Complex Ophthalmic Suspensions

Fluorometholone acetate, as the active ingredient in the well-characterized FLAREX® suspension, serves as an excellent reference compound for developing and testing generic ophthalmic suspensions. Its defined physicochemical properties, including a LogP of ~3.49 [4] and a specific pH/osmolality formulation (pH ~7.3, ~300 mOsm/kg) [5], provide a stringent benchmark for evaluating the impact of excipients and manufacturing processes on drug product performance and stability.

Quote Request

Request a Quote for Prednisolone, 9-fluoro-6alpha-methyl-, acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.